2,2-Difluoromalonamide
Overview
Description
2,2-Difluoromalonamide is an organic compound with the molecular formula C3H4F2N2O2 and a molecular weight of 138.07 g/mol . It is characterized by the presence of two fluorine atoms attached to the central carbon atom of the malonamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoromalonamide typically involves the reaction of ethyl 2,2-difluoromalonate with ammonia in methanol. The reaction is carried out under an ice bath to control the temperature, followed by warming to 15°C and stirring for 16 hours. This process results in the formation of this compound as a precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoromalonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Ammonia: Used in the synthesis of this compound from ethyl 2,2-difluoromalonate.
Methanol: Serves as a solvent in the synthesis process.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield corresponding acids and amines, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,2-Difluoromalonamide has several scientific research applications, including:
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,2-Difluoromalonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in altered biochemical pathways and potential therapeutic effects. detailed studies on the exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropropane-1,3-diamide: Shares a similar structure with 2,2-Difluoromalonamide but differs in the positioning of functional groups.
2,2-Difluoropropanediamide: Another structurally related compound with similar chemical properties.
Uniqueness
Its ability to participate in various chemical reactions and form fluorine-containing analogs makes it valuable in both research and industrial contexts .
Properties
IUPAC Name |
2,2-difluoropropanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAFJXFAASLOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)N)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195283 | |
Record name | 2,2-Difluoromalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425-99-0 | |
Record name | 2,2-Difluoromalonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 425-99-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Difluoromalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoromalonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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